(R)-(+)-8-methoxy-2-aminotetraline hcl
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Overview
Description
®-(+)-8-Methoxy-2-aminotetraline hydrochloride is a chiral compound with significant pharmacological properties It is a derivative of tetraline, a bicyclic hydrocarbon, and contains both an amino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-8-Methoxy-2-aminotetraline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-methoxy-1-tetralone.
Reduction: The ketone group in 8-methoxy-1-tetralone is reduced to form 8-methoxy-1-tetralol.
Amination: The hydroxyl group in 8-methoxy-1-tetralol is then converted to an amino group through a series of reactions, including the formation of an intermediate mesylate or tosylate, followed by nucleophilic substitution with an amine.
Resolution: The racemic mixture of 8-methoxy-2-aminotetraline is resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(+)-8-Methoxy-2-aminotetraline hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step. The resolution of enantiomers is often achieved using chiral chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
®-(+)-8-Methoxy-2-aminotetraline hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 8-methoxy-2-tetralone or 8-methoxy-2-tetralic acid.
Reduction: Formation of 8-methoxy-2-aminotetraline.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
®-(+)-8-Methoxy-2-aminotetraline hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly in the central nervous system.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of ®-(+)-8-Methoxy-2-aminotetraline hydrochloride involves its interaction with specific receptors in the central nervous system. It acts as an agonist or antagonist at various neurotransmitter receptors, modulating the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound’s effects are mediated through the activation or inhibition of signaling pathways associated with these receptors.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-2-aminotetraline: The non-chiral form of the compound.
8-Hydroxy-2-aminotetraline: A similar compound with a hydroxyl group instead of a methoxy group.
2-Amino-1-tetraline: A structurally related compound lacking the methoxy group.
Uniqueness
®-(+)-8-Methoxy-2-aminotetraline hydrochloride is unique due to its chiral nature, which imparts specific pharmacological properties. The presence of the methoxy group enhances its interaction with certain receptors, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
GDFOHXLSNDZEHH-SBSPUUFOSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@@H](CC2)N.Cl |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)N.Cl |
Origin of Product |
United States |
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